4-(Dimethylamino)-5,6,7,8-tetrahydropteridin-6-one
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Overview
Description
4-(Dimethylamino)-5,6,7,8-tetrahydropteridin-6-one is a useful research compound. Its molecular formula is C8H11N5O and its molecular weight is 193.21. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties
The compound has been utilized as a model for studying chemical and enzymatic reactions of 5-methyl tetrahydrofolate. Its synthesis involves anaerobic alkaline hydrolysis, catalytic hydrogenation, and selective methylation, leading to good yield and clear characterization through absorption and PMR spectra, as well as pKa values (Whiteley, Drais, & Huennekens, 1969).
Biological and Chemical Interactions
4-(Dimethylamino)-5,6,7,8-tetrahydropteridin-6-one has been investigated for its interaction with enzymes like dihydropteridine reductase and horseradish peroxidase. The oxidation processes involving this compound follow Michaelis-Menten kinetics, producing quinonoid dihydropterins, which are known to be specific substrates for dihydropteridine reductase (Armarego, Ohnishi, & Taguchi, 1986).
Applications in Pharmacology
Research on this compound has included the exploration of its effects in pharmacology, particularly in relation to calcium channel antagonists. Its derivatives have been studied for their impact on the spontaneous contractile activity of rabbit jejunum (Hadizadeha, Firooz, & Taqvi, 2005).
Chemistry and Molecular Structure
Investigations into the crystal structure of derivatives containing the 4-(dimethylamino) group have provided insights into their molecular conformation and properties, such as the boat-type conformation of the 1,4-dihydropyridine ring and its relation to biological activity (Triggle, Shefter, & Triggle, 1980).
Mechanism of Action
Target of Action
Similar compounds such as 4-dimethylaminophenol and 4-(dimethylamino)benzoic acid have been found to interact with various targets
Mode of Action
Compounds with similar structures, such as 4-dimethylaminophenol and 4-(dimethylamino)benzoic acid, have been found to interact with their targets in various ways . More research is needed to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways
Pharmacokinetics
Similar compounds such as 4-dimethylaminophenol and 4-(dimethylamino)benzoic acid have been found to have various pharmacokinetic properties . More research is needed to understand the specific ADME properties of this compound.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level
Action Environment
Similar compounds have been found to be influenced by various environmental factors . More research is needed to understand how environmental factors influence the action of this compound.
Safety and Hazards
Properties
IUPAC Name |
4-(dimethylamino)-7,8-dihydro-5H-pteridin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-13(2)8-6-7(10-4-11-8)9-3-5(14)12-6/h4H,3H2,1-2H3,(H,12,14)(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFBBRPPSRBSMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1NC(=O)CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.